2-Propylpiperidine is a saturated six-membered heterocyclic secondary amine characterized by an alpha-position propyl substitution. As a foundational structural motif in piperidine alkaloids, it serves as a critical building block in organic synthesis, a specialized reference standard in toxicology, and a sterically demanding precursor for pharmaceutical development. With a pKa of 11.24, it functions as a strong base, while its extended alkyl chain imparts distinct lipophilicity and steric bulk compared to lower homologs. Procurement decisions typically hinge on its specific thermal processability, distinct biphasic extraction behavior, and its strict structural necessity in nicotinic acetylcholine receptor (nAChR) binding assays where shorter alkyl chains fail to elicit biological responses.
Substituting 2-propylpiperidine with more common analogs like piperidine or 2-methylpiperidine fundamentally alters both process chemistry and biological assay outcomes. In synthetic workflows, the transition from a methyl to a propyl group significantly increases the boiling point and steric hindrance, shifting the required conditions for N-alkylation while dramatically improving stereocontrol in asymmetric catalysis. In toxicological and pharmacological applications, the three-carbon chain is the absolute minimum length required to trigger specific nAChR-mediated teratogenic pathways; 2-methyl and 2-ethyl derivatives are biologically inactive in these specific models. Consequently, utilizing a shorter-chain homolog to reduce procurement costs will result in assay failure and compromised stereoselectivity in chiral synthesis [1].
The alpha-propyl substitution fundamentally alters the thermal envelope of the piperidine ring. 2-Propylpiperidine exhibits a boiling point of 166 °C, which is substantially higher than that of 2-methylpiperidine (120 °C) and the parent piperidine (106 °C). This 46 °C differential allows chemists to execute high-temperature derivatizations, such as sterically hindered N-alkylations or exhaustive amidations, at atmospheric pressure without the evaporative losses or pressurized reactor requirements associated with lighter homologs .
| Evidence Dimension | Boiling Point at Atmospheric Pressure |
| Target Compound Data | 166 °C |
| Comparator Or Baseline | 2-Methylpiperidine (120 °C) |
| Quantified Difference | +46 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 Torr) |
Enables higher-temperature synthetic steps at atmospheric pressure, reducing equipment complexity and minimizing evaporative material loss during scale-up.
When utilized as a precursor in the synthesis of chiral alkaloid libraries, the steric volume of the propyl group provides superior facial discrimination compared to shorter alkyl chains. In the Ir-MeO-BoQPhos catalyzed asymmetric hydrogenation of N-benzylpyridinium salts, the 2-propyl substituted substrate yields the corresponding chiral piperidine with an 88:12 enantiomeric ratio (er). Under identical conditions, the 2-methylpiperidine analog achieves only an 82:18 er. This demonstrates that the propyl chain is highly effective at directing stereoselectivity in transition-metal-catalyzed reductions [1].
| Evidence Dimension | Enantiomeric Ratio (er) in Ir-catalyzed reduction |
| Target Compound Data | 88:12 er |
| Comparator Or Baseline | 2-Methylpiperidine precursor (82:18 er) |
| Quantified Difference | 6% absolute improvement in enantiomeric excess |
| Conditions | Ir-MeO-BoQPhos catalyst, 30 °C, 450 psi H2 |
Justifies the procurement of the propyl derivative for chiral library synthesis where maximizing stereochemical purity is critical to downstream yield.
The addition of the three-carbon side chain significantly reduces the aqueous solubility of the piperidine core. While the parent piperidine is fully miscible with water, 2-propylpiperidine exhibits a limited water solubility of approximately 18 mg/mL (dissolving 1 mL in 90 mL of water). This distinct lipophilicity facilitates clean phase separation during liquid-liquid extraction (LLE) workups, eliminating the need for the exhaustive salting-out procedures or continuous extraction methods required when isolating highly water-soluble lower homologs .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~18 mg/mL (partially soluble) |
| Comparator Or Baseline | Piperidine (fully miscible) |
| Quantified Difference | Transition from infinite solubility to restricted biphasic partitioning |
| Conditions | Room temperature aqueous workup |
Streamlines downstream purification and product isolation in industrial and laboratory settings by enabling efficient standard solvent extraction.
In veterinary toxicology and neuropharmacology, 2-propylpiperidine (coniine) is utilized as a specific reference standard for inducing multiple congenital contracture (MCC) defects via nicotinic acetylcholine receptor (nAChR) agonism. Structure-activity relationship studies demonstrate that a carbon side-chain of at least three carbons alpha to the piperidine nitrogen is strictly required for this teratogenic activity. Closely related analogs, including piperidine, 2-methylpiperidine, and 2-ethylpiperidine, are completely non-teratogenic in livestock models, rendering them entirely unsuitable as substitutes for this biological assay [1].
| Evidence Dimension | Teratogenic activity (MCC defect induction) |
| Target Compound Data | Active (induces MCC defects) |
| Comparator Or Baseline | 2-Methylpiperidine and 2-Ethylpiperidine (Inactive) |
| Quantified Difference | Binary shift from inactive to active |
| Conditions | Livestock/mammalian developmental toxicology models |
Ensures assay validity for researchers requiring the specific structural motif necessary to trigger nAChR-mediated developmental toxicity.
Due to its elevated boiling point (166 °C), 2-propylpiperidine is selected over lighter homologs when synthesizing sterically hindered amides or complex tertiary amines that require extended reflux at high temperatures. It prevents the evaporative losses commonly encountered with piperidine, making it highly suitable for atmospheric-pressure batch manufacturing .
In the development of pharmaceutical libraries, the pronounced steric bulk of the alpha-propyl group provides superior stereocontrol during asymmetric reductions and kinetic resolutions. It is specifically selected over 2-methylpiperidine when maximizing the enantiomeric ratio (er) of fused tricyclic piperidine-containing pharmacophores is a primary process goal [1].
Because the three-carbon alpha-substitution is the strict minimum requirement for inducing nAChR-mediated teratogenicity, 2-propylpiperidine serves as a strictly required reference standard for evaluating multiple congenital contracture (MCC) defects. It cannot be substituted by 2-methyl or 2-ethyl analogs, which fail to trigger the targeted biological pathways [2].
Flammable;Acute Toxic;Health Hazard